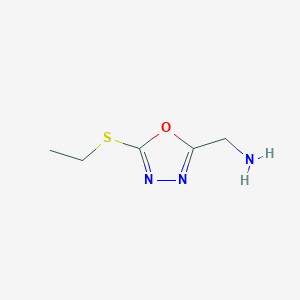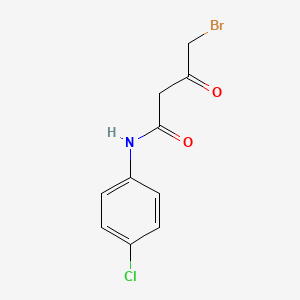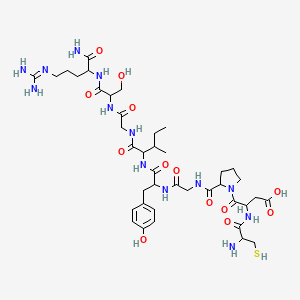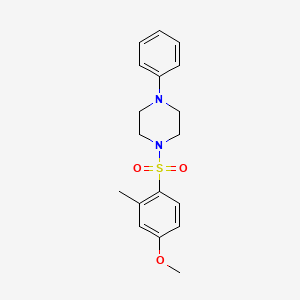
(4-Acetylamino-cyclohexylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetylamino-cyclohexylamino)-acetic acid is an organic compound with a complex structure that includes both acetylamino and cyclohexylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylamino-cyclohexylamino)-acetic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form an intermediate, which is then reacted with glycine to produce the final compound. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Acetylamino-cyclohexylamino)-acetic acid is used as a building block for synthesizing more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions or as a precursor for biologically active molecules.
Medicine
Pharmaceutical applications include its use as a precursor for drug development. It may be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory or analgesic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Acetylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and cyclohexylamino groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Trans-4-amino-cyclohexyl-acetyl acid ethyl ester
- Ethyl (3R,4R,5S)-4- [acetyl (tert-butyl)amino]-5- [bis (prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate
Uniqueness
(4-Acetylamino-cyclohexylamino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[(4-acetamidocyclohexyl)amino]acetic acid |
InChI |
InChI=1S/C10H18N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h8-9,11H,2-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
WYDNDXIUKFAMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)



![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)





![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
